Zinc trifluoroacetate hydrate

Description

Conceptual Foundations and Research Significance

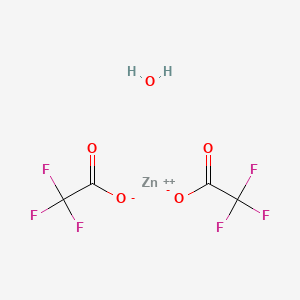

Zinc trifluoroacetate (B77799) hydrate (B1144303), represented by the chemical formula Zn(CF3COO)2 · xH2O, is a white, crystalline solid compound. smolecule.comchembk.com It is recognized as an important organo-metallic compound for uses that require non-aqueous solubility. americanelements.com The compound's significance in the research landscape stems from its utility as a catalyst in organic synthesis, a precursor in materials science, and a valuable biochemical reagent in fields like proteomics. smolecule.comguidechem.comfishersci.sefishersci.ca The synthesis of zinc trifluoroacetate hydrate is typically achieved through the reaction of a zinc source, such as zinc oxide or zinc carbonate, with trifluoroacetic acid. smolecule.comchembk.com

Distinctive Characteristics Arising from the Trifluoroacetate Anion and Zinc Cation

The notable properties of this compound are a direct result of the interplay between its constituent ions. The trifluoroacetate anion (CF3COO⁻) possesses strong electron-withdrawing characteristics due to the high electronegativity of its three fluorine atoms. smolecule.com This feature significantly enhances the Lewis acidity of the zinc cation (Zn²⁺). A Lewis acid is a chemical species that can accept an electron pair, and this enhanced acidity is central to the compound's high catalytic activity. smolecule.com

This strong interaction typically leads to a tetrahedral coordination geometry where the zinc ion is surrounded by trifluoroacetate ligands. smolecule.com The unique combination of the highly electron-withdrawing anion and the zinc cation distinguishes it from other metal salts, boosting its catalytic capabilities and making it a subject of considerable research interest.

Overview of Primary Research Domains

Research involving this compound is predominantly concentrated in three key areas:

Catalysis in Organic Synthesis: The compound serves as an efficient and versatile Lewis acid catalyst for a variety of organic transformations. Research has shown that replacing acetate (B1210297) ligands with trifluoroacetate ones can dramatically improve catalytic activity. researchgate.netjst.go.jp

Materials Science: It is utilized as a crucial precursor for creating advanced materials. This includes its role in the synthesis of metal-organic frameworks (MOFs) and as a component in electrolytes for energy storage devices. americanelements.comresearchgate.netresearcher.life

Biochemical Research: The compound is noted for its utility in proteomics research, where it may be used to stabilize specific protein conformations. smolecule.comguidechem.comfishersci.se

Properties and Research Applications of this compound

The following tables provide key data and summarize the principal research findings related to this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C4H2F6O5Zn or Zn(CF3COO)2 · xH2O |

| Molecular Weight | 291.42 g/mol (anhydrous basis) |

| Appearance | White crystalline powder, chunks, or solid |

| CAS Number | 207801-31-8 |

| Key Characteristic | Hygroscopic (tends to absorb moisture from the air) |

| Solubility | Soluble in water and organic solvents. chembk.comfishersci.se |

Note: The molecular formula and weight can vary based on the degree of hydration. chembk.comamericanelements.comguidechem.comfishersci.se

Table 2: Detailed Research Findings in Primary Domains

| Research Domain | Detailed Findings and Applications |

| Catalysis | Transesterification: It effectively catalyzes the conversion of one ester to another, including for various methyl esters. smolecule.comresearchgate.netOxazoline (B21484) Formation: It promotes the direct synthesis of oxazolines, which are important heterocyclic compounds, from starting materials like esters and carboxylic acids. smolecule.comresearchgate.netAcetylation and Deacylation: The compound has been shown to catalyze the acetylation of alcohols and the deacylation of esters. smolecule.com |

| Materials Science | Metal-Organic Frameworks (MOFs): It is a key precursor for synthesizing tetranuclear zinc clusters, such as Zn4(OCOCF3)6O. researchgate.netjst.go.jp These clusters act as fundamental building units for constructing porous, extended MOFs like the archetypal MOF-5. researchgate.netZinc-Ion Batteries: In a novel approach for rechargeable batteries, this compound is used in an organic electrolyte. The trifluoroacetate anions show a strong affinity for zinc ions, helping to form a protective layer that prevents dendrite growth and other side reactions, thereby improving battery cycling stability. researcher.life |

| Biochemical Research | Proteomics: The compound is frequently cited as a useful biochemical for proteomics research. guidechem.comfishersci.sefishersci.cathermofisher.comthermofisher.com Its ability to interact with and potentially stabilize protein structures makes it a valuable reagent in this field. smolecule.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;2,2,2-trifluoroacetate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2HF3O2.H2O.Zn/c2*3-2(4,5)1(6)7;;/h2*(H,6,7);1H2;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNLDTPRUICHRY-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6O5Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724996 | |

| Record name | Zinc trifluoroacetate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207801-31-8 | |

| Record name | Zinc trifluoroacetate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc trifluoroacetate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Approaches

Conventional Laboratory Synthesis Protocols

The standard laboratory-scale synthesis of zinc trifluoroacetate (B77799) hydrate (B1144303) is primarily achieved through direct acid-base neutralization reactions. These methods are valued for their simplicity and efficiency.

Reaction of Zinc Oxide/Carbonate with Trifluoroacetic Acid

The most common and direct route to zinc trifluoroacetate hydrate involves the reaction of a zinc source, such as zinc oxide (ZnO) or zinc carbonate (ZnCO₃), with trifluoroacetic acid (CF₃COOH). smolecule.comchembk.com This straightforward acid-base reaction yields an aqueous solution of zinc trifluoroacetate, from which the hydrate can be crystallized. chembk.com

The chemical transformations are represented by the following equations:

ZnO + 2 CF₃COOH → Zn(CF₃COO)₂ + H₂O

ZnCO₃ + 2 CF₃COOH → Zn(CF₃COO)₂ + CO₂ + H₂O

A more refined industrial approach involves using a halogenated hydrocarbon, such as dichloromethane, as a solvent. google.com In this process, zinc oxide is suspended in the solvent, and trifluoroacetic acid is added dropwise. google.com This method is advantageous for producing a high-purity, powdery form of zinc trifluoroacetate with low residual moisture, as the product has low solubility in these solvents.

Table 1: Conventional Synthesis Parameters for Zinc Trifluoroacetate

| Parameter | Method 1: Aqueous Reaction | Method 2: Halogenated Solvent |

|---|---|---|

| Zinc Source | Zinc Oxide (ZnO) or Zinc Carbonate (ZnCO₃) | Zinc Oxide (ZnO) |

| Acid | Trifluoroacetic Acid (CF₃COOH) | Trifluoroacetic Acid (CF₃COOH) |

| Solvent | Water (formed in situ) | Dichloromethane, Trichloromethane, etc. |

| Temperature | Gentle heating may be applied smolecule.com | Controlled below 35°C, preferably 20-25°C google.com |

| Reaction Time | Varies with scale | 6-12 hours, optimally 8 hours google.com |

| Key Process | Evaporation of water to induce crystallization | Azeotropic distillation to remove water, followed by suction filtration and drying google.com |

| Product Form | Crystalline hydrate smolecule.com | White, powdery solid google.com |

Controlled Conditions for Hydrate Formation and Crystallization

The formation and crystallization of this compound from the reaction mixture are critical steps that determine the physical form and purity of the final product. Following the initial reaction in an aqueous medium, crystallization is typically induced by the controlled evaporation of water.

Alternatively, upon completion of the reaction, the mixture can be gently heated to promote the dissolution of the salt, and subsequent cooling allows for the formation of well-defined crystals, which are then collected by filtration. smolecule.com In industrial protocols using non-aqueous solvents, crystallization can be induced by refluxing the product solution with toluene (B28343) at approximately 60°C. For processes aiming for a low-moisture product, azeotropic distillation is employed to efficiently remove the water generated during the neutralization reaction. google.com The final product is then isolated through suction filtration and drying. google.com The temperature during crystallization is a key parameter, with a preferred range often cited between 0 and 40°C for crystalline hydrate formation. google.com

Advanced Synthetic Pathways for Derived Structures

Beyond the simple hydrate, zinc trifluoroacetate serves as a precursor for more complex, multinuclear structures, notably tetranuclear zinc clusters. These clusters exhibit unique catalytic properties.

Preparation of Tetranuclear Zinc Clusters (e.g., Zn₄(OCOCF₃)₆O)

The μ₄-oxo-bridged tetranuclear zinc cluster, Zn₄(OCOCF₃)₆O, is a stable and catalytically active species derived from this compound. jst.go.jp Its synthesis can be achieved through distinct thermal methods that facilitate the construction of the cluster's core structure. jst.go.jp

High-Temperature Vacuum Pyrolysis Methods (e.g., 320°C)

The original synthetic route to the trifluoroacetate-bridged tetranuclear zinc cluster involves the high-temperature pyrolysis of this compound. jst.go.jpresearchgate.net In this procedure, the hydrate is heated to 320°C under a high vacuum (e.g., <0.02 mmHg). jst.go.jpresearchgate.net This process results in the sublimation and subsequent deposition of the solidified, pure cluster (Zn₄(OCOCF₃)₆O) on the cooler glass walls of the apparatus. jst.go.jpresearchgate.net The resulting white solid is collected under an inert atmosphere, such as argon, to prevent any contact with moisture. jst.go.jpresearchgate.net This method, while effective and yielding a high-purity product in good yields (around 84%), requires specialized equipment and careful, moisture-free handling. jst.go.jp

Milder Toluene Reflux Conditions for Cluster Formation (e.g., 110°C)

To circumvent the demanding conditions of high-temperature pyrolysis, a more practical and scalable method has been developed. jst.go.jp This approach involves heating this compound under reflux in toluene, which has a boiling point of approximately 110°C. jst.go.jprsc.org These significantly milder conditions are sufficient to promote the formation of the μ₄-oxo-tetranuclear zinc core. jst.go.jp The reaction affords a white solid that is a mixture of the desired tetranuclear zinc cluster, Zn₄(OCOCF₃)₆O, and its trifluoroacetic acid (TFA) adduct, Zn₄(OCOCF₃)₆O·CF₃CO₂H. jst.go.jp This mixture can be easily isolated by simple filtration. jst.go.jp The development of this lower-temperature route has made the synthesis of the zinc cluster more accessible for large-scale preparations without the need for a sublimation process. jst.go.jp

Table 2: Comparative Overview of Synthetic Pathways for Zn₄(OCOCF₃)₆O

| Feature | High-Temperature Vacuum Pyrolysis | Milder Toluene Reflux |

|---|---|---|

| Starting Material | This compound jst.go.jpresearchgate.net | This compound jst.go.jp |

| Temperature | 320°C jst.go.jpresearchgate.net | ~110°C jst.go.jprsc.org |

| Pressure | High vacuum (<0.02 mmHg) jst.go.jpresearchgate.net | Atmospheric pressure |

| Solvent | None (sublimation) | Toluene jst.go.jp |

| Key Process | Pyrolysis and sublimation jst.go.jp | Reflux and precipitation jst.go.jp |

| Product(s) | Pure Zn₄(OCOCF₃)₆O jst.go.jpresearchgate.net | Mixture of Zn₄(OCOCF₃)₆O and Zn₄(OCOCF₃)₆O·CF₃CO₂H jst.go.jp |

| Yield | ~84% jst.go.jpresearchgate.net | Not specified, but noted for efficiency on a kilogram scale jst.go.jp |

| Advantages | High purity of final product jst.go.jp | Milder conditions, scalability, no sublimation required jst.go.jp |

Synthesis of Trifluoroacetic Acid Adducts of Zinc Clusters

The formation of trifluoroacetic acid (TFA) adducts of zinc clusters represents a significant advancement, allowing for synthesis under milder conditions compared to high-temperature pyrolysis. A key example is the synthesis of a trifluoroacetate-bridged μ4-oxo-tetranuclear zinc cluster adduct, Zn₄(OCOCF₃)₆O·CF₃CO₂H. rsc.orgrsc.orgresearchgate.net This method avoids the high temperatures required for pyrolytic synthesis, making the cluster more accessible for organic chemists. rsc.org

The synthesis is practically achieved by refluxing this compound in toluene at approximately 110 °C. rsc.orgrsc.org During the process, an azeotropic mixture of toluene, water, and trifluoroacetic acid forms, leading to the precipitation of the white, solid TFA adduct. rsc.org This approach has been successfully implemented on a greater-than-kilogram scale, highlighting its practicality and scalability. rsc.org The resulting TFA adduct has demonstrated catalytic activity and functional group tolerance nearly identical to the original zinc cluster prepared via pyrolysis, making it a valuable alternative for applications in catalysis, such as transesterification and oxazoline (B21484) formation. rsc.orgrsc.org

| Parameter | Description | Reference |

|---|---|---|

| Starting Material | This compound (Zn(OCOCF₃)₂·xH₂O) | rsc.org |

| Solvent | Toluene | rsc.org |

| Reaction Temperature | ~110 °C (Reflux) | rsc.orgrsc.org |

| Key Observation | Formation of a white precipitate and an azeotropic mixture of toluene, water, and TFA. | rsc.org |

| Product | Zn₄(OCOCF₃)₆O·CF₃CO₂H | rsc.orgrsc.orgresearchgate.net |

| Scale | Demonstrated on a >1 kg scale. | rsc.org |

Pyrolysis of Corresponding Zinc Carboxylates for Analogous Clusters

Pyrolysis of zinc carboxylates is a common method for producing analogous oxo-zinc clusters. The archetypal μ-oxo-tetranuclear zinc cluster, Zn₄(OCOCF₃)₆O, is traditionally synthesized through the high-temperature pyrolysis of this compound. rsc.orgresearchgate.net This process involves heating the hydrate under high vacuum, which causes it to decompose and subsequently solidify on the cooler parts of the glass apparatus. rsc.orgresearchgate.net

This synthetic route can be performed on a gram scale and yields highly pure zinc clusters. rsc.orgjst.go.jp For instance, heating this compound at 320-360 °C under a high vacuum (<0.02 mmHg) produces the desired Zn₄(OCOCF₃)₆O cluster in high yield. rsc.orgresearchgate.net The resulting white solid must be collected under an inert atmosphere to prevent contact with moisture. rsc.orgresearchgate.net This pyrolytic method has also been applied to synthesize a series of tetranuclear zinc clusters with different perfluorinated carboxylate ligands, such as Zn₄(OCOR)₆O where R = CF₂CF₃ and CF₂CF₂CF₃, with good yields. jst.go.jp

| Precursor | Temperature | Pressure | Product | Yield | Reference |

|---|---|---|---|---|---|

| Zn(OCOCF₃)₂·xH₂O | 360 °C | <0.02 mmHg | Zn₄(OCOCF₃)₆O | 84% | rsc.org |

| Zn(OCOCF₃)₂·xH₂O | 320 °C | <0.02 mmHg | Zn₄(OCOCF₃)₆O | 84% | researchgate.net |

| Corresponding Zinc Carboxylates | Not specified | <0.02 mmHg (distillation) | Zn₄(OCOR)₆O (R=CF₂CF₃, CF₂CF₂CF₃, etc.) | 70-84% | jst.go.jp |

Industrial and Scalable Synthesis Considerations

The industrial production of this compound is primarily based on straightforward and efficient methods. A common laboratory and industrial method involves the direct reaction of a zinc source, such as zinc oxide (ZnO) or zinc carbonate (ZnCO₃), with trifluoroacetic acid.

A more refined industrial process designed to produce high-purity zinc trifluoroacetate with low moisture content utilizes azeotropic dehydration. This method involves reacting zinc oxide with trifluoroacetic acid in a halogenated hydrocarbon solvent like dichloromethane. The reaction is typically maintained at a temperature below 35 °C for 6 to 12 hours. Following the reaction, water is removed by azeotropic distillation. This process is noted for being cost-effective and environmentally friendly, yielding a product with purity up to 90%.

For the synthesis of related zinc clusters, scalability is a key consideration. The synthesis of the TFA adduct of the tetranuclear zinc cluster, Zn₄(OCOCF₃)₆O·CF₃CO₂H, has been successfully scaled to the kilogram level, demonstrating its industrial viability. rsc.org This contrasts with the high-vacuum pyrolysis methods, which, while effective, are generally more suited to gram-scale production. rsc.orgjst.go.jp General challenges in the industrial-scale use of such compounds, which are often produced as powders, include potential pressure drops in pipelines and handling issues. nih.gov

| Method | Reactants | Solvent | Key Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Direct Reaction | ZnO or ZnCO₃, CF₃COOH | Typically aqueous | Evaporation for crystallization. | Simplicity and efficiency. | |

| Azeotropic Dehydration | ZnO, CF₃COOH | Halogenated hydrocarbon (e.g., dichloromethane) | Temperature <35 °C; 6-12h reaction; azeotropic distillation at 30-40 °C. | High purity (up to 90%), low moisture, cost-effective. |

Coordination Chemistry and Structural Elucidation

Zinc Ion Coordination Environment

The coordination environment of the zinc(II) ion in complexes derived from zinc trifluoroacetate (B77799) hydrate (B1144303) is notably flexible, accommodating various coordination numbers and geometries. This adaptability is a key factor in the structural diversity of the resulting compounds.

In some instances, the zinc ion adopts a tetrahedral coordination geometry, surrounded by trifluoroacetate ligands. evitachem.comsmolecule.com This arrangement is influenced by the strong electron-withdrawing nature of the trifluoroacetate groups, which enhances the Lewis acidity of the zinc cation. smolecule.com A prime example is the tetrahedral [Zn4(μ4-O)] core, which can be formed using zinc trifluoroacetate as a precursor. acs.org This oxo-centered zinc cluster features a central oxygen atom tetrahedrally coordinated to four zinc atoms, with trifluoroacetate ligands bridging the zinc centers. researchgate.net

The coordination number of the zinc(II) ion in supramolecular assemblies is not fixed and can vary, commonly exhibiting values of 4, 5, or 6. nih.gov This variability allows for the construction of diverse and complex structures. The specific coordination environment is influenced by several factors, including the nature of other ligands present, the solvent system, and the counter-ions. nih.gov For instance, in the presence of different anions, zinc(II) has been shown to adopt tetrahedral, pentacoordinated, and octahedral geometries. nih.gov This flexibility is crucial for the rational design of new catalytic sites and molecular building blocks for supramolecular assemblies. researchgate.net In some supramolecular polymers, zinc(II) is known to favor a pentacoordinate geometry, which dictates the polymerization with one axial ligand. rsc.org

Formation and Characterization of Zinc Coordination Complexes

Zinc trifluoroacetate hydrate serves as a valuable starting material for the synthesis of a variety of zinc coordination complexes, including dinuclear species.

Reactions involving hydrated zinc(II) trifluoroacetate and tridentate Schiff base ligands can yield dinuclear zinc(II) complexes. researchgate.netresearcher.life For example, the reaction with tridentate (NNO) Schiff bases in the presence of sodium azide (B81097) has been shown to produce isostructural dinuclear zinc(II) complexes. researchgate.netresearcher.life Similarly, phenolate-bridged dinuclear zinc(II) complexes have been synthesized using tridentate N,N,O-donor ligands. nih.gov These complexes are typically characterized using a range of techniques including elemental analysis, spectroscopic methods (UV-Vis, FT-IR, and NMR), and single-crystal X-ray diffraction to confirm their structures. researchgate.netresearcher.liferesearchgate.net

Metal-Organic Frameworks (MOFs) and Supramolecular Structures

Zinc trifluoroacetate is a key component in the construction of metal-organic frameworks (MOFs) and other supramolecular structures. MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. rsc.org The directional and rigid nature of building units like the tetrahedral oxo-centered zinc carboxylate, Zn4O(CO2)6, which can be derived from zinc trifluoroacetate, makes them ideal for creating extended frameworks. researchgate.net

The trifluoroacetate anion itself can play a role in the formation of supramolecular assemblies. researcher.life For instance, trifluoroacetic acid has been used as a morphology control agent in the synthesis of flower-like porphyrin-based MOFs, demonstrating the influence of the trifluoroacetate group on the final structure. rsc.org Furthermore, the coordination of zinc(II) can be controlled to form specific supramolecular structures, such as trigonal prisms, through self-assembly with appropriate ligands in solution. nih.gov The ability to form such ordered assemblies is crucial for the development of new materials with specific functions. iucr.org

Role as a Ligand in MOF Synthesis

This compound is instrumental in the synthesis of Metal-Organic Frameworks (MOFs). The tetrahedral oxo-centered zinc carboxylate, Zn₄O(CO₂)₆, is a prototypical node, or secondary building unit (SBU), that can be reticulated with various organic linkers to form extended and porous frameworks. researchgate.netnih.gov This specific metal-oxo cluster can be derived from precursors like this compound. researchgate.netjst.go.jp The resulting MOFs, such as the archetypal MOF-5, exhibit high thermal stability and permanent porosity, making them suitable for applications like gas absorption. researchgate.netnih.goveeer.org The trifluoroacetate group can also act as a modulator in MOF synthesis, influencing the formation of specific structures. eeer.org For instance, trifluoroacetic acid has been used to modulate the formation of MOF-545. eeer.org The high stability of the tetranuclear zinc cluster unit, stabilized by carboxylate and oxo ligands, makes it a key component in the construction of these frameworks. jst.go.jp

Self-Assembly of Tetrahedral Zinc-Oxo Clusters

The formation of tetrahedral zinc-oxo clusters is a process of molecular self-assembly, where precursor molecules arrange themselves into a more complex and stable structure. nih.gov this compound can serve as a starting material for synthesizing these clusters. researchgate.netjst.go.jp The self-assembly of these clusters is significantly influenced by the coordination environment, including the primary and secondary coordination spheres. nih.gov Intermolecular interactions, such as hydrogen bonds, play a crucial role in directing the packing of these clusters in the crystal structure. nih.govacs.org For example, detailed structural analysis of some tetrahedral clusters has revealed their self-assembly into 2D honeycomb-like supramolecular layers, a process driven by hydrogen bonds in the proximal secondary coordination sphere. researchgate.netacs.org These metal-oxo clusters are valuable as directional and rigid building units for creating supramolecular assemblies with desired properties. researchgate.netnih.govnih.gov

Stability of Tetranuclear Zinc Clusters

Tetranuclear zinc clusters, with the general formula Zn₄O(OCOR)₆, are known for their high stability. jst.go.jp This stability arises from the core structure, which consists of a central µ₄-oxo atom tetrahedrally coordinated to four zinc atoms, with six carboxylate ligands bridging the edges of the tetrahedron. researchgate.netjst.go.jp This robust structure makes the cluster unit a reliable building block in materials like MOFs. jst.go.jp However, extreme stability can sometimes lead to catalytic inactivity. jst.go.jp Research has shown that modifying the carboxylate ligand can tune the cluster's properties. For instance, replacing acetate (B1210297) ligands with trifluoroacetate ligands significantly enhances the catalytic activity for reactions like oxazoline (B21484) formation and transesterification. jst.go.jp This suggests that the electron-withdrawing nature of the trifluoroacetate group modulates the electronic properties and reactivity of the zinc centers, achieving a balance between stability and catalytic function. jst.go.jpresearchgate.net

Structural Dynamics and Stability under Applied Conditions

The utility of this compound and its derivatives in material synthesis is closely linked to their behavior under various physical conditions, such as elevated temperatures and the process of thin film deposition.

Thermal Stability and Decomposition Pathways (e.g., at 175°C)

This compound exhibits distinct thermal decomposition stages. The hydrated form loses its water molecules upon heating, typically transitioning to an anhydrous phase between 60–75°C under vacuum. The anhydrous zinc trifluoroacetate is more stable, decomposing at temperatures above 300°C.

The synthesis of trifluoroacetate-bridged tetranuclear zinc clusters, Zn₄(OCOCF₃)₆O, from this compound highlights its thermal reactivity. One method involves heating the hydrate to 320°C under a high vacuum. researchgate.netjst.go.jp However, milder synthesis conditions have also been developed, achieving the formation of the cluster and its trifluoroacetic acid (TFA) adduct at around 110°C under toluene (B28343) reflux. jst.go.jprsc.org

While specific decomposition data at exactly 175°C is not detailed, studies on related metal trifluoroacetates provide insight into potential pathways. The thermal decomposition of copper trifluoroacetate hydrate, for instance, involves hydrolysis that releases trifluoroacetic acid (TFAH). researchgate.net Similarly, the decomposition of low-fluorine precursors for YBCO films, containing barium trifluoroacetate, shows that trifluoroacetate decomposition occurs between 260°C and 350°C, releasing products like CF₃CFO and CF₃COOH. csic.es The thermal decomposition of iron(III) trifluoroacetate between 250-350°C proceeds through several distinct intermediate compounds, including chain and ring structures, before ultimately forming iron(III) fluoride (B91410). ethz.ch These examples suggest that the decomposition of zinc trifluoroacetate at elevated temperatures likely involves the release of trifluoroacetic acid and the formation of intermediate zinc-containing species before yielding the final zinc oxide or fluoride product.

Table 1: Thermal Decomposition Data of Related Metal Trifluoroacetates

| Compound/Precursor | Temperature Range (°C) | Key Observations & Products | Source(s) |

|---|---|---|---|

| This compound | 60–75 | Loss of water to form anhydrous phase (under vacuum). | |

| Anhydrous Zinc trifluoroacetate | >300 | Decomposition of the anhydrous salt. | |

| This compound | ~110 | Formation of Zn₄(OCOCF₃)₆O·CF₃CO₂H adduct (under toluene reflux). | jst.go.jprsc.org |

| This compound | 320 | Synthesis of Zn₄(OCOCF₃)₆O cluster (under high vacuum). | researchgate.netjst.go.jp |

| Copper trifluoroacetate hydrate | 209–263 | Onset of decomposition leading to CuO. | researchgate.net |

| Iron(III) trifluoroacetate | 250–350 | Evolution through intermediate chain and ring structures to form FeF₃. | ethz.ch |

| Barium trifluoroacetate (in mixture) | 260–350 | Decomposition with evolution of CF₃CFO and CF₃COOH. | csic.es |

Structural Rearrangements during Thin Film Deposition

When used as a precursor for creating thin films, zinc-based compounds derived from zinc trifluoroacetate can undergo significant structural changes. researchgate.net Research on a hybrid zinc-based metal oxocluster designed for EUV photoresist applications revealed that the compound experiences structural rearrangements upon thin film deposition when compared to its bulk material structure. researchgate.net While these films were found to be stable enough for the duration and conditions of the lithography process, they showed degradation in the air over a 24-hour period. researchgate.net This highlights that the transition from a bulk crystalline material to a thin film is not merely a physical change of state but can involve a chemical and structural reorganization of the constituent molecules. americanelements.com Understanding these rearrangements is crucial for controlling the properties and ensuring the performance and stability of the final thin film device or application. researchgate.net

Catalytic Applications in Organic Synthesis

Mechanism of Catalytic Action

The catalytic efficacy of zinc trifluoroacetate (B77799) hydrate (B1144303) and its derivatives, such as the μ-oxo-tetranuclear zinc cluster, is rooted in a combination of factors that facilitate bond formation and cleavage.

The trifluoroacetate (TFA) anion plays a crucial role in modulating the catalytic activity of the zinc center. The presence of three highly electronegative fluorine atoms creates a strong electron-withdrawing effect, which significantly increases the Lewis acidity of the zinc ion. smolecule.comevitachem.com This enhanced Lewis acidity allows the zinc center to effectively coordinate with and activate electrophilic substrates, such as the carbonyl group in esters, making them more susceptible to nucleophilic attack. smolecule.comrsc.org This principle is fundamental to its role in reactions like transesterification and oxazoline (B21484) formation. smolecule.com The combination of the electron-withdrawing trifluoroacetate group and the coordination environment of the zinc ion is a key factor in its enhanced catalytic capabilities compared to other zinc salts like zinc acetate (B1210297). smolecule.comacs.org

Throughout the catalytic cycle, zinc trifluoroacetate helps to stabilize reactive intermediates, thereby lowering the activation energy of the reaction. In transformations such as the formation of oxazolines, the catalyst framework provides an environment that stabilizes intermediate species, facilitating the crucial cyclization step. smolecule.com Research has shown that the trifluoroacetate ligand is instrumental in stabilizing these intermediates during catalysis. This stabilization is a key aspect of the high efficiency observed in many zinc trifluoroacetate-catalyzed reactions.

The ability of zinc trifluoroacetate to form stable complexes with a variety of substrates is a cornerstone of its catalytic activity and functional group tolerance. These complexes properly orient the reactants for the desired transformation. For instance, in reactions involving μ-oxo-tetranuclear zinc clusters, the cluster structure, with its multiple zinc centers, provides numerous sites for substrate coordination and activation. smolecule.com This multinuclear arrangement enables cooperative catalytic effects that significantly boost reaction efficiency compared to mononuclear zinc catalysts. smolecule.com The formation of these stable, well-defined complexes is a primary reason for the broad applicability and high functional group tolerance of this catalyst system.

Mechanistic studies have revealed that in many reactions catalyzed by zinc clusters, alkoxide metal complexes are the key active species. researchgate.netjst.go.jp For example, in transesterification reactions, a zinc ion can form a zinc alkoxide, which increases the nucleophilicity of the hydroxyl group. jst.go.jp This is analogous to the action of some dinuclear metalloenzymes. jst.go.jpjst.go.jp This in situ generation of a highly reactive nucleophile, facilitated by the zinc complex, is a critical step in the catalytic cycle. It is proposed that the deprotonation of the nucleophile is a vital step for achieving high catalytic activity. researchgate.netjst.go.jp

Kinetic studies of reactions catalyzed by zinc trifluoroacetate complexes often exhibit behavior analogous to that of enzymes. Specifically, they can display Michaelis-Menten kinetics, which is characteristic of systems involving the formation of a catalyst-substrate complex. researchgate.netjst.go.jp This behavior has been observed in transesterification reactions catalyzed by zinc clusters, suggesting an ordered ternary complex mechanism similar to that of dinuclear metalloenzymes. researchgate.netjst.go.jp The study of reaction rates under varying concentrations of reactants allows for the inference of intermediate formation and provides insights into the reaction mechanism. This enzyme-like kinetic profile underscores the sophisticated and efficient nature of catalysis by zinc trifluoroacetate complexes.

Specific Catalytic Transformations

The unique catalytic properties of zinc trifluoroacetate hydrate and its cluster derivatives have been harnessed in a range of important organic transformations. The catalyst demonstrates high efficiency and functional group tolerance in these reactions.

One of the most notable applications is in the synthesis of oxazolines . The μ-oxo-tetranuclear zinc cluster, Zn₄(OCOCF₃)₆O, is a highly effective catalyst for the direct conversion of esters, carboxylic acids, lactones, and nitriles into oxazolines. jst.go.jp This transformation is significant as oxazolines are valuable heterocyclic compounds with applications in pharmaceuticals and materials science. smolecule.com The catalyst's tetranuclear structure is key to its high efficiency, allowing for the simultaneous activation of both the electrophilic carbonyl carbon and the nucleophilic nitrogen atom of the amino alcohol. smolecule.com

Table 1: Zinc Cluster-Catalyzed Oxazoline Formation from Various Starting Materials

| Starting Material | Product | Yield (%) |

|---|---|---|

| Methyl Ester | Oxazoline | Good to Excellent |

| Carboxylic Acid | Oxazoline | High |

| 5-membered Lactone | Hydroxy Oxazoline | Good |

| 6-membered Lactone | Hydroxy Oxazoline | Good |

| 7-membered Lactone | Hydroxy Oxazoline | Excellent |

| Nitrile | Oxazoline | Good |

Data sourced from research on μ-oxo-tetranuclear zinc cluster catalysis. jst.go.jp

Another major area of application is in transesterification reactions . The same tetranuclear zinc cluster efficiently catalyzes the transesterification of various methyl esters with a wide range of alcohols under mild and neutral conditions. rsc.org A significant advantage of this catalytic system is its high functional group tolerance, allowing for the reaction to proceed without affecting acid- or base-sensitive protecting groups. rsc.org This includes the successful transesterification of challenging substrates like β-keto esters. smolecule.com

A particularly noteworthy feature is the catalyst's ability to achieve chemoselective acylation . The zinc cluster can selectively acylate hydroxyl groups even in the presence of more nucleophilic amino groups. rsc.org This unique selectivity is attributed to the mechanistic pathway where the deprotonation of the nucleophile is the determining step for chemoselectivity. researchgate.netjst.go.jp

Table 2: Substrate Scope in Zinc-Catalyzed Transesterification

| Ester Substrate | Alcohol Nucleophile | Key Feature |

|---|---|---|

| Various Methyl Esters | Various Alcohols | High functional group tolerance |

| β-Keto Esters | Alcohols | Tolerates reactive substrates |

| α-Amino Esters | Alcohols | Applicable to amino acid derivatives |

| Methyl Acrylate | Alcohols | Avoids 1,4-addition side reactions |

| Methyl Methacrylate | Alcohols | Useful for monomer synthesis |

This table summarizes findings on the versatility of the zinc cluster catalyst in transesterification reactions. jst.go.jpjst.go.jp

The catalytic system is also effective for the ring-opening of epoxides with aryl disulfides in the presence of zinc powder to produce β-hydroxy thioethers. scielo.br This reaction proceeds with high regio- and chemoselectivity, offering a convenient method for synthesizing these valuable intermediates under mild conditions. scielo.br

Transesterification Reactions

This compound serves as an effective catalyst in various organic reactions, including transesterification. This process involves the conversion of one ester to another by reaction with an alcohol. smolecule.commasterorganicchemistry.com The hydrate form of zinc trifluoroacetate can be converted to a more active tetranuclear zinc cluster catalyst, Zn₄(OCOCF₃)₆O, by heating. researchgate.netjst.go.jp This cluster has demonstrated high efficiency in catalyzing transesterification reactions under mild conditions. nih.gov

Conversion of Esters to Other Esters or Alcohols

Zinc trifluoroacetate and its derivatives are effective catalysts for the transesterification of esters to form different esters or alcohols under mild conditions. The reaction is an equilibrium process where an alcohol reacts with an ester in the presence of an acid catalyst. masterorganicchemistry.com The use of a tetranuclear zinc cluster derived from this compound allows for the transesterification of various functionalized substrates, often resulting in good to high yields. nih.gov A notable advantage of this catalytic system is its potential for large-scale reactions under solvent-free conditions, which is both environmentally and economically beneficial. nih.gov

For instance, the transesterification of methyl esters is efficiently catalyzed by the tetranuclear zinc cluster. researchgate.net The general mechanism involves the activation of the ester by the Lewis acidic zinc center, followed by nucleophilic attack of the alcohol. jst.go.jp

Table 1: Examples of Zinc Trifluoroacetate Catalyzed Transesterification

| Starting Ester | Alcohol | Product Ester/Alcohol | Catalyst | Reference |

| Methyl Benzoate | Ethanol | Ethyl Benzoate | Zn₄(OCOCF₃)₆O | researchgate.net |

| Ethyl Acetate | Methanol (B129727) | Methyl Acetate | Zn₄(OCOCF₃)₆O | researchgate.net |

| Various Methyl Esters | Various Alcohols | Various Esters | Zn₄(OCOCF₃)₆O | nih.gov |

This table is illustrative and based on the general reactivity described in the sources.

Catalysis of α-Amino and β-Keto Esters

A tetranuclear zinc cluster, which can be synthesized from this compound, is a highly effective catalyst for the transesterification of various methyl esters, including those with functional groups like α-amino and β-keto esters. smolecule.comresearchgate.net This catalyst demonstrates broad substrate generality, even with sterically hindered α-substituted and α,α-disubstituted β-keto esters. researchgate.net The addition of a DMAP (4-dimethylaminopyridine) additive can further enhance the reactivity for these challenging substrates. researchgate.net

The development of efficient methods for the synthesis of α-amino-β-keto esters is significant as they are key structural units in natural products and are valuable for creating various heterocyclic compounds and pharmaceuticals. beilstein-journals.org

Kinetics of Bond Exchange Reactions in Polymer Systems

Recent studies have explored the use of zinc trifluoroacetate as a catalyst for transesterification reactions in polymer systems, specifically in converting crosslinked ethylene (B1197577) vinyl acetate (EVA) thermosets into vitrimers. rsc.org Vitrimers are a class of polymers that can be reprocessed due to dynamic covalent bonds. whiterose.ac.uk The kinetics of the bond exchange reaction, which enables this reprocessability, are influenced by the choice of catalyst. rsc.org

In the context of EVA vitrimers, zinc trifluoroacetate catalyzes the transesterification reaction that allows the polymer network to rearrange and flow at elevated temperatures. rsc.org The rate of this exchange reaction is a critical factor in the material's reprocessing capabilities.

Influence of Catalyst Selection and Concentration on Reaction Rates and Activation Energy

The selection and concentration of the catalyst significantly impact the rate of transesterification reactions and the activation energy of the process. researchgate.netsavemyexams.com For zinc-catalyzed transesterification in EVA vitrimers, different zinc salts, including zinc trifluoroacetate, exhibit varying effects on the kinetics of the bond exchange reaction. rsc.org

Increasing the catalyst concentration generally leads to a higher reaction rate by providing more active sites for the reactants. researchgate.net However, in the case of zinc trifluoroacetate used in EVA vitrimerization, there is a complex relationship. While higher concentrations might be expected to increase the reaction rate, factors like catalyst decomposition at processing temperatures can alter the effective catalyst concentration and its chemical nature, potentially leading to the formation of less active species like zinc oxide. rsc.orgrsc.org

Studies have shown that while changing the concentration of a transesterification catalyst like zinc acetate can alter the rate of the exchange reaction, the activation energy may remain constant. rsc.orgrsc.org However, for zinc trifluoroacetate, its thermal instability at typical processing temperatures (e.g., 175 °C) complicates the direct correlation between concentration and reaction rate, as a significant portion of the catalyst may decompose. rsc.org

Table 2: Calculated Activation Energies for Transesterification with Various Zinc Catalysts

| Catalyst | Calculated Activation Energy (kJ/mol) | Reference |

| Zinc Acetate | Not specified | rsc.org |

| Zinc Acetylacetonate (B107027) | Not specified | rsc.org |

| Zinc Trifluoroacetate | +102 (first transition state), +99.2 (second transition state) | rsc.org |

| Zinc Stearate (B1226849) | Not specified | rsc.org |

The provided data focuses on the distinct mechanism of Zinc Trifluoroacetate.

Mechanistic Discrepancies between Experimental and DFT Studies

There are notable discrepancies between experimental observations and Density Functional Theory (DFT) calculations regarding the mechanism of zinc trifluoroacetate-catalyzed transesterification in polymer systems. rsc.org

DFT calculations for the transesterification of EVA catalyzed by zinc trifluoroacetate suggest a mechanism where a proton transfer occurs before the nucleophilic attack. The protonated ligand then rotates to form a hydrogen bond with the ester's carbonyl group. rsc.org The calculations also predict that the zinc atom coordinates to the oxygen atom of the ester group. rsc.orgrsc.org

However, experimental analysis using Fourier-transform infrared spectroscopy (FTIR) does not show the peak that would indicate this coordination. rsc.orgrsc.org Instead, the spectra only show a shift in the carbonyl group of the trifluoroacetate ligand. This suggests that the actual reaction mechanism in the bulk polymer may differ from the one predicted by DFT for a simplified small-molecule system. rsc.org These discrepancies highlight the complexity of catalytic processes within a polymer network and show that computational models may not fully capture all the interactions at play. rsc.org

Oxazoline Formation

This compound, particularly in the form of its derived tetranuclear zinc cluster (Zn₄(OCOCF₃)₆O), is an effective catalyst for the synthesis of oxazolines. researchgate.netrsc.org Oxazolines are important heterocyclic compounds with applications in pharmaceuticals and materials science. smolecule.com The catalyst facilitates the direct formation of oxazolines from a variety of starting materials, including esters, carboxylic acids, and lactones, by reaction with β-amino alcohols. researchgate.netjst.go.jpjst.go.jp

This catalytic method is advantageous due to its high functional group tolerance and the ability to perform the reaction under relatively mild conditions. rsc.org The general procedure involves refluxing the starting material and the amino alcohol with the zinc catalyst in a suitable solvent like chlorobenzene. rsc.org The proposed mechanism suggests that the zinc cluster acts as a Lewis acid to activate the ester or carboxylic acid, while another zinc ion in the cluster forms a zinc alkoxide or amide with the amino alcohol, increasing its nucleophilicity. jst.go.jp This cooperative action facilitates the subsequent intramolecular cyclization to form the oxazoline. jst.go.jp

Direct Conversion from Esters, Carboxylic Acids, Lactones, and Nitriles

The tetranuclear zinc cluster derived from this compound is a potent catalyst for the direct synthesis of oxazolines from a range of carbonyl compounds and their derivatives. rsc.org This catalytic system facilitates the direct conversion of esters, carboxylic acids, lactones, and nitriles into valuable oxazoline compounds, which are significant structural motifs in natural products and ligands for asymmetric catalysis. jst.go.jprsc.org

The reaction demonstrates broad substrate scope. For instance, the zinc cluster effectively catalyzes the reaction of various methyl esters with β-amino alcohols to yield the corresponding oxazolines. jst.go.jp The process is also applicable to the conversion of 5- to 7-membered lactones, producing hydroxy oxazolines in good to excellent yields. jst.go.jp Notably, this represents the first documented instance of a direct catalytic conversion of esters and lactones to oxazolines. jst.go.jp Furthermore, the catalyst shows high efficiency in the reaction of carboxylic acids and the direct conversion of nitriles with β-amino alcohols to form oxazolines. jst.go.jpjst.go.jp

| Starting Material | Reactant | Product | Catalyst | Yield | Reference |

|---|---|---|---|---|---|

| Esters (e.g., Methyl Benzoate) | β-Amino Alcohols | Oxazolines | Zn₄(OCOCF₃)₆O | Good to Excellent | jst.go.jp |

| Lactones (5- to 7-membered) | β-Amino Alcohols | Hydroxy Oxazolines | Zn₄(OCOCF₃)₆O | Good to Excellent | jst.go.jp |

| Carboxylic Acids | β-Amino Alcohols | Oxazolines | Zn₄(OCOCF₃)₆O | Highly Efficient | jst.go.jprsc.org |

| Nitriles | β-Amino Alcohols | Oxazolines | Zn₄(OCOCF₃)₆O | Efficient | jst.go.jpjst.go.jp |

Chemoselectivity and Functional Group Tolerance

A significant advantage of the zinc trifluoroacetate-derived cluster catalyst is its high chemoselectivity and tolerance for a wide array of functional groups. jst.go.jp The mild reaction conditions prevent the degradation of sensitive functionalities. organic-chemistry.org For example, acid-sensitive protecting groups such as methoxyethoxymethyl (MEM) ether and tert-butyldimethylsilyl (TBDMS) ether remain intact during the catalytic reactions. jst.go.jp

The catalyst exhibits remarkable selectivity in reactions with different substrates. In competitive reactions for oxazoline formation, carboxylic acids react much more rapidly than nitriles or esters. jst.go.jp This high level of chemoselectivity allows for the synthesis of complex molecules, such as C1-symmetric bis(oxazoline) ligands containing different oxazoline units, by controlling the reaction sequence. jst.go.jp Furthermore, the catalyst shows high tolerance for various functional groups during the transesterification of methyl esters. researchgate.net This broad compatibility makes it a valuable tool for the late-stage modification of complex molecules and clinical drug derivatives. researchgate.net

Acylation and Deacylation Reactions

The catalytic prowess of the zinc trifluoroacetate system extends to acylation and deacylation reactions, offering efficient and selective methods for modifying hydroxyl groups. researchgate.netgoogle.com

Acetylation of Alcohols

The tetranuclear zinc cluster catalyzes the acetylation of alcohols with high efficiency using ethyl acetate as both the acetyl donor and the solvent. researchgate.netorganic-chemistry.org This method is an environmentally friendly alternative to traditional acetylation procedures that often employ acetyl chloride or acetic anhydride, which generate chemical waste. organic-chemistry.org The reaction proceeds by refluxing the alcohol in ethyl acetate in the presence of the catalyst, converting a wide range of primary and secondary alcohols into their corresponding acetates in very good yields. organic-chemistry.org Due to steric hindrance and lower nucleophilicity, tertiary alcohols and phenols are unreactive under these conditions. organic-chemistry.org

| Substrate | Reagent | Catalyst | Conditions | Result | Reference |

|---|---|---|---|---|---|

| Primary Alcohols | Ethyl Acetate | Zn₄(OCOCF₃)₆O | Reflux | Excellent Yields | organic-chemistry.org |

| Secondary Alcohols | Ethyl Acetate | Zn₄(OCOCF₃)₆O | Reflux | Very Good Yields | organic-chemistry.org |

| Tertiary Alcohols | Ethyl Acetate | Zn₄(OCOCF₃)₆O | Reflux | No Reaction | organic-chemistry.org |

| Phenols | Ethyl Acetate | Zn₄(OCOCF₃)₆O | Reflux | No Reaction | organic-chemistry.org |

Deacylation of Esters

In addition to promoting acylation, the zinc cluster catalyst is also effective in the deacylation of esters. researchgate.netgoogle.com This process, which involves the removal of an acyl group from an ester molecule, is efficiently carried out using methanol as the solvent. jst.go.jp This catalytic activity highlights the reversible nature of the esterification/transesterification reactions facilitated by the zinc cluster.

Hydroxy Group-Selective Acylation

One of the most remarkable features of the zinc cluster catalyst is its ability to achieve unique hydroxy group-selective acylation, even in the presence of more nucleophilic amino groups. researchgate.netjst.go.jp The catalyst demonstrates exceptional O-selectivity, enabling the exclusive O-acetylation of amino alcohols. organic-chemistry.org This is a significant achievement because the amino group is inherently more nucleophilic than the hydroxyl group, making selective O-acylation a considerable challenge in organic synthesis. organic-chemistry.org This capability underscores the catalyst's sophisticated mechanism, which can differentiate between nucleophiles, a critical step for achieving high chemoselectivity. jst.go.jp

Comparative Catalysis with Other Zinc Salts

The catalytic activity of zinc trifluoroacetate and its derived cluster is notably superior to that of other zinc salts, particularly in reactions like transesterification and oxazoline formation. jst.go.jpjst.go.jp

A direct comparison reveals that the trifluoroacetate-bridged tetranuclear zinc cluster (Zn₄(OCOCF₃)₆O) is a highly active catalyst, whereas the analogous acetate-bridged cluster (Zn₄(OCOCH₃)₆O) is largely inefficient and inactive in the same reactions. jst.go.jpjst.go.jp The enhanced Lewis acidity conferred by the electron-withdrawing trifluoroacetate ligands is credited for this dramatic improvement in catalytic performance. jst.go.jp

In studies comparing zinc trifluoroacetate (Zn(TFA)₂) with other zinc salts like zinc acetate (Zn(OAc)₂), zinc acetylacetonate (Zn(acac)₂), and zinc stearate (Zn(St)₂) for transesterification reactions, significant differences in reaction mechanisms and efficiencies were observed. rsc.orgrsc.org Computational studies predicted the reaction kinetics to decrease in the order of Zn(St)₂ > Zn(OAc)₂ > Zn(acac)₂ > Zn(TFA)₂. rsc.org However, experimental results showed different trends, suggesting that factors beyond the small molecule activation energy, such as catalyst stability at processing temperatures, are crucial. rsc.org For instance, both Zn(acac)₂ and Zn(TFA)₂ exhibit poor thermal stability at 175 °C, losing over 80% of their mass. rsc.org Furthermore, analysis indicated that zinc trifluoroacetate operates via a different reaction mechanism compared to the other zinc salts, involving proton transfer prior to the nucleophilic attack. rsc.org This distinction in mechanism and stability profiles sets zinc trifluoroacetate apart from other common zinc catalysts. rsc.orgrsc.org

Applications in Advanced Materials Science

Vitrimer Technology

Vitrimers represent a class of polymers that bridge the gap between thermoplastics and thermosets, offering both the reprocessability of the former and the robust mechanical properties of the latter. rsc.orgnih.gov This is achieved through dynamic covalent bonds within the polymer network that can rearrange at elevated temperatures, a process often facilitated by a catalyst. nih.govgoogle.com Zinc trifluoroacetate (B77799) hydrate (B1144303) has been investigated as one such catalyst for inducing these dynamic properties in permanently crosslinked polymers. rsc.orgrsc.org

Conversion of Crosslinked Elastomers to Vitrimers

Research has demonstrated that zinc trifluoroacetate hydrate can be used as a catalyst in the "vitrimerization" of permanently crosslinked elastomers, such as poly(ethylene-vinyl acetate) (EVA). rsc.orgrsc.orgrsc.org This process transforms the thermoset EVA, which is typically difficult to recycle, into a covalent adaptable network through a mechanochemical approach. rsc.orgrsc.orgrsc.org The catalyst facilitates a transesterification reaction, a dynamic exchange between ester bonds and alcohol groups, which introduces reversible linkages into the permanently crosslinked network. rsc.orgrsc.org This allows the material to behave like a thermoset at service temperatures but flow like a thermoplastic at higher temperatures, enabling reprocessing. rsc.org

Impact on Thermomechanical Properties and Reprocessability

The choice of catalyst significantly influences the properties and reprocessing efficiency of the resulting vitrimer. rsc.orgnih.gov Studies comparing various zinc salts, including zinc acetate (B1210297), zinc acetylacetonate (B107027), and this compound, have shown different levels of effectiveness in promoting the bond exchange reactions in EVA networks. rsc.orgrsc.org While this compound does participate in the vitrimerization process, its performance is impacted by its thermal stability. rsc.org The reprocessability and mechanical characteristics of the final material are directly linked to the efficiency of the catalyst in mediating the dynamic exchange reactions that allow the network to relax stress and be remolded. rsc.orgnih.govnih.gov

Table 1: Comparative Analysis of Zinc Catalysts in EVA Vitrimerization

| Catalyst | Thermal Stability at 175 °C | Reprocessing Efficiency | Notes |

|---|---|---|---|

| **this compound (Zn(TFA)₂) ** | Low; significant mass loss (>80%) | Limited | Decomposition impacts catalytic mechanism and network formation. rsc.org |

| **Zinc Acetate (Zn(OAc)₂) ** | High | Efficient | Demonstrates efficient activation of transesterification and good reprocessing. rsc.org |

| **Zinc Acetylacetonate (Zn(acac)₂) ** | Low; significant mass loss (>80%) | Limited | Lacks stability at the necessary processing temperature. rsc.org |

| Zinc Stearate (B1226849) | High | Less efficient than Zn(OAc)₂ | Stable but less effective at catalyzing the exchange reaction. rsc.org |

Considerations of Catalyst Decomposition During Processing

A critical factor limiting the practical application of this compound in this context is its thermal instability at the required processing temperatures. rsc.org To generate the vitrimer network from crosslinked EVA, molding at approximately 175 °C is necessary. rsc.org However, thermal analysis reveals that this compound is not stable at this temperature, undergoing significant decomposition and losing over 80% of its mass in under 15 minutes. rsc.orgrsc.org

This decomposition appears to alter the intended catalytic pathway. rsc.org Fourier-transform infrared (FTIR) spectroscopy analysis suggests that the transesterification mechanism in the presence of decomposed Zn(TFA)₂ differs from the predicted mechanism, indicating that the catalyst's breakdown changes the nature of the resulting polymer network. rsc.orgrsc.org This instability ultimately limits its effectiveness compared to more thermally stable catalysts like zinc acetate. rsc.org

Electrolyte Engineering for Energy Storage Systems

Beyond catalysis, this compound plays a crucial role in the development of advanced electrolytes for energy storage, particularly in hybrid battery systems. Its application addresses key challenges in zinc-ion batteries, such as dendrite growth and side reactions that typically plague aqueous systems. researchgate.netbohrium.comnih.gov

Role in Organic Electrolytes for Zinc/Sodium Dual-Salt Batteries

This compound is a key component in a novel organic electrolyte designed for high-stability Zinc/Sodium (Zn/Na) dual-salt batteries. researchgate.netbohrium.comnih.gov This electrolyte system moves away from traditional aqueous solutions and is composed of this compound (Zn(TFA)₂·xH₂O) and sodium trifluoroacetate (NaTFA) as a dual-salt system dissolved in an acetonitrile (B52724) (AN) solvent. researchgate.netbohrium.comnih.govresearchgate.net This formulation is engineered to create a more stable environment for the zinc anode, enabling long-term cycling performance. researchgate.netnih.gov Full cells using this dual-salt electrolyte have demonstrated significantly better capacity retention compared to devices using a simple Zn(TFA)₂/AN electrolyte. researchgate.netnih.gov

Formation of Anion-Rich Solvates and Solid Electrolyte Interphases (SEI)

The effectiveness of this electrolyte stems from the strong affinity between the trifluoroacetate (TFA⁻) anions, derived from both this compound and sodium trifluoroacetate, and the zinc ions (Zn²⁺). researchgate.netnih.gov This interaction leads to the formation of an anion-rich solvation structure within the electrolyte. researchgate.netbohrium.comnih.gov

This specific solvation environment is instrumental in the in-situ formation of a robust and inorganic-rich solid electrolyte interphase (SEI) on the surface of the zinc anode. researchgate.netbohrium.comnih.gov The SEI acts as a protective barrier, effectively suppressing the growth of zinc dendrites and mitigating parasitic side reactions with the electrolyte. researchgate.netnih.govresearcher.life This stabilization of the anode is critical for achieving high performance, with batteries demonstrating long-term cycling for over 2400 hours at a current density of 0.5 mA cm⁻² and a high Coulombic efficiency of 99.75%. researchgate.netbohrium.comnih.gov

Table 2: Performance of Zn/Na Dual-Salt Battery with this compound Electrolyte

| Performance Metric | Value | Reference |

|---|---|---|

| Cycling Stability | > 2400 hours | researchgate.netbohrium.comnih.gov |

| Current Density | 0.5 mA cm⁻² | researchgate.netbohrium.comnih.gov |

| Coulombic Efficiency (CE) | 99.75% | researchgate.netnih.gov |

| Areal Capacity | up to 5 mAh cm⁻² | researchgate.netnih.gov |

Mitigation of Dendrite Growth and Side Reactions in Zinc Anodes

Research has demonstrated that incorporating this compound into organic electrolytes, such as those based on acetonitrile (AN), can lead to the formation of a stable solid electrolyte interphase (SEI) on the zinc anode. researchgate.netnih.govbohrium.com The trifluoroacetate (TFA⁻) anions have a strong affinity for zinc ions (Zn²⁺), which promotes the formation of anion-rich solvates. researchgate.netnih.govbohrium.com This unique solvation structure is instrumental in creating an inorganic-rich SEI that effectively protects the zinc anode from dendrite formation and other detrimental side reactions. researchgate.netnih.govbohrium.com This protective layer helps to ensure a more uniform deposition of zinc ions during charging, thereby mitigating the growth of dendritic structures. researchgate.netnih.govbohrium.com

The effectiveness of this approach is evident in the enhanced performance of zinc anodes in various battery configurations. For instance, in a dual-salt electrolyte system containing this compound and sodium trifluoroacetate in an acetonitrile solvent, the zinc anode exhibited remarkable long-term cycling stability for over 2400 hours at a current density of 0.5 mA cm⁻², with a high coulombic efficiency of 99.75%. researchgate.netnih.govbohrium.com This demonstrates the profound impact of the trifluoroacetate anion in stabilizing the zinc anode. The formation of a robust SEI not only physically suppresses dendrite growth but also helps to regulate the flux of zinc ions to the electrode surface, further contributing to a more uniform and dendrite-free deposition. rsc.orgoaepublish.com

Suppression of Active Water Corrosion and Parasitic Reactions in Aqueous Systems

The mechanism by which this compound mitigates water-related parasitic reactions is linked to its influence on the solvation shell of the zinc ions. researchgate.netnih.gov In traditional aqueous electrolytes, zinc ions are typically surrounded by a large number of water molecules, forming hydrated zinc ions ([Zn(H₂O)₆]²⁺). rsc.org These hydrated ions can be a source of active water at the electrode-electrolyte interface, promoting corrosion and hydrogen evolution. nih.gov By introducing this compound, particularly in non-aqueous or low-water content "water-in-salt" or eutectic electrolytes, the coordination environment of the zinc ions is altered. researchgate.netnih.govnih.gov The trifluoroacetate anions can displace water molecules from the zinc ion's primary solvation shell, thereby reducing the activity of water in the electrolyte. researchgate.netnih.govnih.gov

Applications in Photoresist Materials

This compound is also finding applications in the field of advanced materials for photolithography, specifically in the formulation of photoresists. researchgate.net Photoresists are light-sensitive materials used to form patterned coatings on a surface, a fundamental process in the manufacturing of microelectronics and integrated circuits. justia.com The demand for smaller and more efficient electronic components necessitates the use of photoresists that can achieve higher resolution, which is often made possible by using shorter wavelengths of light, such as deep ultraviolet (DUV) and extreme ultraviolet (EUV). justia.comgoogle.com

In this context, metal-oxo clusters have emerged as promising candidates for next-generation photoresists due to their unique combination of inorganic and organic properties. researchgate.net A novel zinc-based oxocluster has been investigated for its potential in EUV lithography. researchgate.net This material is designed to have high EUV absorptivity, a critical property for efficient patterning, owing to its composition of zinc, fluorine, and oxygen atoms. researchgate.net The small molecular size of the cluster is also advantageous for achieving high resolution. researchgate.net

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For zinc trifluoroacetate (B77799) hydrate (B1144303), DFT calculations have been pivotal in understanding its catalytic prowess and reaction pathways.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the prediction of transition states and the elucidation of reaction mechanisms. For reactions involving zinc trifluoroacetate, computational modeling has been used to predict these high-energy intermediate structures and the pathways for ligand exchange.

In the context of transesterification reactions catalyzed by zinc compounds, DFT studies have revealed that zinc trifluoroacetate follows a distinct, stepwise reaction mechanism. rsc.org This mechanism involves an initial proton transfer, after which the protonated ligand rotates to form a hydrogen bond. rsc.org This is followed by a nucleophilic attack, which corresponds to a second transition state. rsc.org This detailed mechanistic insight, derived from DFT, helps explain the unique catalytic behavior of the compound compared to other zinc catalysts that may favor a more concerted mechanism. rsc.org

A key application of DFT is the calculation of activation energies (Ea), which are the energy barriers that must be overcome for a reaction to occur. These calculations are crucial for understanding and predicting the efficiency of a catalyst. DFT has been employed to model the activation energies for transesterification reactions where zinc trifluoroacetate serves as the catalyst. rsc.orgrsc.org

One study compared the activation energies of several zinc-based catalysts for the transesterification involving a secondary alcohol. The DFT calculations, performed at a PBE0-D3BJ/def2-TZVP level of theory, predicted a specific activation energy for zinc trifluoroacetate, highlighting the electronic effects of the trifluoroacetate anion on the catalytic cycle. rsc.org The results showed a notable difference in the calculated activation energy for zinc trifluoroacetate compared to other zinc salts like zinc acetate (B1210297) and zinc acetylacetonate (B107027), correlating with the different reaction mechanisms observed. rsc.orgrsc.org

| Catalyst | Activation Energy (Ea) in kJ/mol |

|---|---|

| Zinc Acetate (Zn(OAc)₂) | +84.1 |

| Zinc Acetylacetonate (Zn(acac)₂) | +101.0 |

| Zinc Trifluoroacetate (Zn(TFA)₂) | +110.0 |

| Zinc Hexanoate (as an approximation of zinc stearate) | +83.7 |

Chemoselectivity—the ability of a reagent to react with one functional group in preference to others—is a critical aspect of modern organic synthesis. Catalysts derived from zinc trifluoroacetate hydrate, such as μ4-oxo-tetranuclear zinc clusters, exhibit remarkable chemoselectivity. researchgate.netjst.go.jp DFT calculations have provided strong theoretical support for these experimental observations. researchgate.net

For instance, in the transesterification of β-keto methyl esters, these zinc clusters show high efficiency. researchgate.net Computational DFT studies have been used to propose transition states involving both monomeric and dimeric active species. These models strongly supported the observed high chemoselectivity, which effectively minimizes undesired side reactions such as Michael additions. researchgate.net This synergy between experimental results and DFT calculations is crucial for designing and optimizing selective catalytic transformations.

Understanding the interaction of this compound with water molecules at a microscopic level is essential for explaining its properties in solution and in its hydrated solid state. While comprehensive studies on the hydrated zinc complex itself are complex, DFT calculations on its components, such as the trifluoroacetate anion, provide significant insights.

DFT studies have been performed on microhydrated clusters of trifluoroacetic acid (TFA), CF₃COOH-(H₂O)n, to explore its interaction with water. researchgate.net These calculations have successfully identified the stable isomers of hydrated clusters, such as TFA pentahydrates. researchgate.net Research indicates that the primary interaction between the trifluoroacetate moiety and water molecules is electrostatic in nature. researchgate.net Such fundamental studies on the intermolecular forces and structures of microhydrated clusters are foundational for building more complex models of the hydrated zinc salt in various environments.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows researchers to study the time-dependent behavior of a molecular system, providing a detailed view of dynamic processes like solvation.

MD simulations are particularly valuable for elucidating the solvation structure of ions in electrolyte solutions, which is critical for applications such as batteries. aps.org In the context of zinc-ion batteries, the composition of the Zn²⁺ solvation shell—the arrangement of solvent molecules and anions immediately surrounding the zinc ion—dramatically affects the battery's performance and stability. nih.govnih.gov

Research on organic electrolytes containing this compound has shown that the trifluoroacetate anions (TFA⁻) have a strong affinity for zinc ions. nih.gov This leads to the formation of anion-rich solvates, which in turn induces an inorganic-rich solid electrolyte interphase (SEI) that protects the zinc anode from side reactions. nih.gov While direct MD simulation data for zinc trifluoroacetate is emerging, analogous studies on the closely related zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂) provide a clear model. MD simulations on these electrolytes revealed a unique Zn²⁺-solvation sheath where water molecules, organic solvent additives (like dimethyl carbonate), and the triflate anions all co-participate in the primary solvation shell. nih.govresearchgate.net This detailed picture of the solvation structure, made possible by MD simulations, is crucial for engineering more efficient and stable electrolytes for zinc-ion batteries. nih.gov

General Computational Approaches for Compound Properties and Reactivity

Computational chemistry provides powerful tools for investigating the properties and reactivity of zinc compounds at a molecular level. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are frequently employed to model and predict the behavior of systems involving this compound. These approaches offer insights into reaction mechanisms, electronic structures, and solvation dynamics that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT)

DFT calculations are a cornerstone of computational chemistry for studying the electronic structure and reactivity of molecules. This method is used to determine optimized geometries, transition states, and reaction energies, thereby elucidating reaction pathways.

In the context of zinc trifluoroacetate, DFT has been utilized to explore its catalytic activity. For instance, studies on transesterification reactions catalyzed by zinc compounds reveal that the choice of ligand, such as trifluoroacetate versus acetate, significantly impacts catalytic efficiency. jst.go.jp DFT calculations have been applied to predict activation energies for such reactions. rsc.orgresearchgate.net One study predicted a different reaction mechanism for zinc trifluoroacetate compared to other zinc catalysts like zinc acetate and zinc acetylacetonate. rsc.orgresearchgate.net For zinc trifluoroacetate, the proposed mechanism involves a proton transfer prior to the nucleophilic attack, with a calculated transition state energy of +102 kJ/mol for the initial rotation of the protonated ligand. rsc.orgresearchgate.net

However, discrepancies between computational predictions and experimental results have been noted. The flow activation energies measured experimentally for dynamic network exchanges in vitrimers catalyzed by zinc salts were found to be markedly different from the activation energies for small molecule exchange predicted by DFT simulations. rsc.orgresearchgate.net This suggests that while DFT is a valuable tool, other factors like the physical properties of the catalyst and decomposition at processing temperatures can influence the actual reaction kinetics. rsc.org

DFT is also employed to analyze the formation and composition of the solid electrolyte interphase (SEI) in battery applications. By calculating the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO) of solvent and anion components, researchers can predict their likelihood of decomposition. rsc.org For example, when zinc ions are coordinated, the LUMO energy levels of the coordinating species are significantly decreased, indicating they are more susceptible to reductive decomposition, a key step in SEI formation. rsc.org

Molecular Dynamics (MD) Simulations

MD simulations are used to study the time-dependent behavior of molecular systems, providing detailed information about the dynamics of solvation, ion pairing, and interfacial phenomena. rsc.orgacs.org These simulations are particularly valuable for understanding the role of zinc trifluoroacetate in electrolyte solutions. rsc.orgbohrium.comresearchgate.net

To study the solvation behavior of electrolytes containing zinc trifluoroacetate, MD simulations are carried out using software packages like Gromacs. rsc.org These simulations rely on force fields, such as Amber99SB and the General Amber Force Field (GAFF), to describe the interactions between atoms. rsc.org Parameters for ions and molecules are developed to accurately model the system's behavior. rsc.orgacs.org

Simulations can reveal the structure of the Zn²⁺ solvation shell, showing how many solvent molecules and anions are in the first coordination sphere of the zinc ion. rsc.org This is crucial for understanding electrolyte properties and the mechanisms of SEI formation. rsc.orgbohrium.comresearchgate.net For example, in dual-salt electrolytes, trifluoroacetate anions show a strong affinity for zinc ions, leading to the formation of anion-rich solvates which influence the properties of the resulting SEI. bohrium.comresearchgate.net Simulations typically run for nanoseconds to observe the equilibrium and production phases of the system's dynamics at specific temperatures and pressures. rsc.org

The combination of DFT and MD simulations provides a comprehensive theoretical framework for understanding the chemical and physical properties of this compound and its role in various applications, from catalysis to energy storage. jst.go.jprsc.org

Data Tables

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₂F₆O₅Zn | guidechem.comnih.gov |

| Molecular Weight | 309.4 g/mol | guidechem.comnih.gov |

| Monoisotopic Mass | 307.909784 Da | guidechem.comnih.gov |

| Canonical SMILES | C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.[Zn+2] | guidechem.comnih.gov |

| InChI Key | VUNLDTPRUICHRY-UHFFFAOYSA-L | nih.gov |

| Complexity | 77.9 | guidechem.comnih.gov |

Table 2: Computationally Investigated Parameters for Zinc-Catalyzed Reactions

| System / Reaction | Computational Method | Investigated Parameter | Finding | Source |

|---|---|---|---|---|

| Transesterification | DFT | Reaction Mechanism | Proton transfer occurs before nucleophilic attack. | rsc.orgresearchgate.net |

| Transesterification | DFT | Transition State Energy | +102 kJ/mol for ligand rotation; +99.2 kJ/mol for nucleophilic attack. | rsc.orgresearchgate.net |

| Electrolyte Solution | MD Simulation | Solvation Behavior | Trifluoroacetate anions have a strong affinity for zinc ions, forming anion-rich solvates. | bohrium.comresearchgate.net |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Zinc trifluoroacetate |

| Trifluoroacetic acid |

| Zinc acetate |

| Zinc acetylacetonate |

| Zinc stearate (B1226849) |

| Zinc oxide |

| Ethylene-vinyl acetate (EVA) |

| Sodium trifluoroacetate |